2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid

Catalog No.
S12294491
CAS No.
M.F
C14H17NO5
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-...

Product Name

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid

IUPAC Name

2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)

InChI Key

JGJJCACNHNFGCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a complex organic compound characterized by its unique oxetane structure, which contributes to its potential biological activity. This compound features a benzyloxycarbonyl group, an amino group, and an acetic acid moiety, making it a derivative of amino acids. The presence of the oxetane ring enhances its stability and reactivity in various

The chemical reactivity of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid can be attributed to its functional groups. It can undergo various reactions, including:

  • Amide Formation: The amino group can react with carboxylic acids to form amides.
  • Esterification: The acetic acid moiety can react with alcohols to form esters.
  • Nucleophilic Substitution: The benzyloxycarbonyl group can participate in nucleophilic substitution reactions, making it useful in synthetic organic chemistry.

The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves several steps:

  • Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyloxycarbonyl Group: This step often involves protecting the amino group using benzyloxycarbonyl chloride.
  • Final Coupling with Acetic Acid: The resulting compound is then reacted with acetic acid to yield the final product.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final compound.

2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.
  • Biotechnology: In the development of enzyme inhibitors or antimicrobial agents.
  • Research: As a tool for studying biochemical pathways due to its unique structure.

Interaction studies are crucial for understanding how 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid interacts with biological targets. Research may focus on:

  • Binding Affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.
    Such studies can provide insights into its potential therapeutic uses and guide further development.

Several compounds share structural similarities with 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Aminomethyl)oxetan-3-ylacetic acidAminomethyl group instead of benzyloxycarbonylSimpler structure, potentially different biological activity .
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetateMethyl ester instead of acetic acidMay exhibit different solubility and reactivity .
2-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acidLacks the methyl group on the oxetanePotentially different pharmacokinetics .

Uniqueness

The unique combination of the benzyloxycarbonyl group and the oxetane ring distinguishes 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid from other similar compounds, potentially enhancing its stability and biological activity compared to simpler derivatives.

The retrosynthetic analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals several strategic disconnections that enable efficient synthesis planning . The compound can be deconstructed into three primary building blocks: the oxetan-3-yl core, the acetic acid functionality, and the benzyloxycarbonyl-protected aminomethyl substituent [7].

The oxetan-3-yl acetic acid framework represents a crucial intermediate that can be derived from simpler oxetane precursors . Analysis of the structural connectivity suggests that the oxetane ring system can be traced back to readily available starting materials such as oxetan-3-one or related four-membered heterocyclic derivatives [4]. The carboxylic acid side chain can be introduced through various methodologies, including malonate alkylation or acetic acid condensation reactions [8].

Building BlockSynthetic OriginKey Disconnection Strategy
Oxetan-3-yl coreOxetan-3-one derivativesNucleophilic addition reactions
Acetic acid moietyMalonic acid derivativesAlkylation and decarboxylation
Benzyloxycarbonyl groupBenzyl chloroformateCarbamate formation

The aminomethyl substituent presents an additional synthetic challenge that requires careful consideration of protection strategies [9]. Retrosynthetic disconnection at the carbon-nitrogen bond suggests that the amino functionality can be introduced through reductive amination or nucleophilic substitution approaches [12]. The benzyloxycarbonyl protecting group serves as a reliable masking strategy for the amino functionality throughout the synthetic sequence [11].

Strategic analysis indicates that the oxetane ring construction should precede the introduction of the acetic acid functionality to minimize potential ring-opening side reactions [10]. The high ring strain inherent in the four-membered oxetane system necessitates careful selection of reaction conditions to preserve structural integrity throughout the synthetic pathway [14].

Carbobenzyloxy Protection Strategies for Amino Group Stabilization

The benzyloxycarbonyl protection strategy represents a cornerstone methodology for amino group stabilization in the synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [11]. This protecting group, commonly referenced as carbobenzyloxy, provides exceptional stability under a wide range of reaction conditions while maintaining selectivity for primary and secondary amines [13].

The mechanism of benzyloxycarbonyl protection involves the nucleophilic attack of the amino group on benzyl chloroformate, resulting in carbamate formation with simultaneous elimination of hydrogen chloride [35]. This reaction typically proceeds under mild basic conditions using reagents such as sodium bicarbonate or triethylamine to neutralize the generated acid [36]. The resulting carbamate linkage exhibits remarkable stability toward nucleophiles, bases, and oxidizing conditions [37].

Reaction ParameterOptimal ConditionsYield Range
Temperature0-25°C85-95%
BaseSodium bicarbonateN/A
SolventDichloromethane/waterN/A
Reaction Time1-3 hoursN/A

The benzyloxycarbonyl group demonstrates exceptional orthogonality with other common protecting groups, enabling selective deprotection strategies [38]. Removal of the benzyloxycarbonyl moiety can be accomplished through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [39]. This deprotection methodology proceeds under neutral conditions, minimizing the risk of acid-catalyzed oxetane ring opening [40].

Alternative deprotection strategies include treatment with strong acids such as hydrogen bromide or trifluoroacetic acid, although these conditions may compromise the oxetane ring integrity [41]. The choice of deprotection methodology must carefully consider the stability of other functional groups present in the molecule, particularly the strain-sensitive oxetane system [11].

Installation of the benzyloxycarbonyl protecting group typically precedes oxetane ring formation to prevent potential interference from the nucleophilic amino functionality [38]. This strategic sequence ensures high yields and minimizes competing side reactions that could compromise the overall synthetic efficiency [13].

Oxetane Ring Construction via [2+2] Cycloaddition Approaches

The construction of the oxetane ring system through [2+2] cycloaddition methodologies represents a fundamental approach for accessing 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [14]. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between carbonyl compounds and alkenes, provides a direct route to oxetane formation under mild conditions [15].

Mechanistic investigations reveal that the Paternò-Büchi reaction proceeds through the formation of a triplet biradical intermediate following carbonyl excitation [14]. The subsequent intersystem crossing and ring closure steps determine the stereochemical outcome of the cycloaddition process [16]. The reaction exhibits high regioselectivity when electron-rich alkenes such as enol ethers or silyl enol ethers are employed as coupling partners [14].

Photocatalyst SystemWavelengthYieldDiastereoselectivity
Direct irradiation254 nm45-60%55:45
Copper-norbornene complex398 nm70-85%>95:5
Thioxanthone sensitizer350 nm60-75%90:10

Recent advances in copper-catalyzed [2+2] cycloaddition have demonstrated enhanced selectivity and functional group tolerance compared to traditional photochemical approaches [15]. The copper-norbornene metal-to-ligand charge transfer system enables selective olefin activation while accommodating alkyl ketones that are challenging substrates for direct irradiation protocols [15].

Alternative cycloaddition strategies include thermal [2+2] approaches using ketenes and aldehydes, although these methodologies typically require elevated temperatures that may compromise sensitive functional groups [17]. The choice of cycloaddition methodology must balance considerations of yield, selectivity, and functional group compatibility with the overall synthetic strategy [18].

The stereochemical control in oxetane formation represents a critical consideration for accessing the desired regioisomer of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [16]. Chiral auxiliaries and asymmetric catalysis provide pathways for enantioselective oxetane synthesis, although these approaches require optimization for each specific substrate combination [6].

Post-Functionalization Techniques for Carboxylic Acid Derivatization

The post-functionalization of carboxylic acids represents a crucial synthetic strategy for accessing diverse derivatives of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [19]. Metallaphotoredox catalysis has emerged as a powerful methodology for direct carboxylic acid functionalization, enabling transformations such as alkylation, arylation, and amination under mild conditions [21].

Decarboxylative functionalization protocols leverage the formation of alkyl radicals through carboxyl radical intermediates, providing access to carbon-carbon and carbon-heteroatom bond formation [20]. These methodologies typically employ dual catalytic systems combining photoredox catalysts with transition metals such as nickel or copper [19]. The resulting transformations proceed with excellent functional group tolerance and enable late-stage diversification strategies [21].

Transformation TypeCatalyst SystemYield RangeReaction Time
AlkylationIridium/Nickel65-85%12-24 hours
ArylationIridium/Nickel70-90%8-16 hours
AminationIridium/Copper60-80%16-24 hours
TrifluoromethylationIridium/Copper55-75%20-30 hours

Alternative derivatization strategies include traditional coupling methodologies using activated carboxylic acid derivatives such as acid chlorides or active esters [23]. These approaches require careful selection of activating reagents to prevent oxetane ring opening under the reaction conditions [24]. Carbodiimide-mediated coupling reactions represent a particularly attractive option due to their mild nature and compatibility with sensitive heterocyclic systems [23].

Electrochemical functionalization of carboxylic acids has gained prominence as a sustainable alternative to traditional chemical oxidants [20]. These methodologies enable selective oxidation of carboxylate substrates at the anode while maintaining compatibility with oxidatively-sensitive catalysts [20]. The resulting electrochemical protocols operate at lower potentials and higher faradaic efficiencies compared to conventional approaches [22].

The choice of derivatization methodology must consider the stability of the oxetane ring system under the proposed reaction conditions [8]. Acidic conditions should be avoided to prevent ring-opening reactions, while strongly basic conditions may lead to epimerization of adjacent stereocenters [8].

Catalytic Systems for Stereochemical Control

The implementation of catalytic systems for stereochemical control in the synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid represents a sophisticated approach to accessing enantiomerically enriched products [25]. Chiral Brønsted acid catalysts have demonstrated exceptional utility in asymmetric oxetane desymmetrization reactions, enabling the formation of all-carbon quaternary stereocenters with excellent enantioselectivities [27].

Bifunctional iminophosphorane thiourea catalysts provide simultaneous activation of electrophilic and nucleophilic components, facilitating highly enantioselective transformations [25]. These catalyst systems enable differentiation between configurationally stable enantiomers and ensembles of diastereomers emerging from a single stereocenter [25]. The resulting stereochemical control extends beyond traditional binary stereoisomerism to encompass higher-order stereogenicity [26].

Catalyst TypeEnantioselectivityDiastereoselectivityYield
Chiral Brønsted acid90-96% ee95:5 dr75-85%
Thiourea organocatalyst85-94% ee>99:1 dr80-90%
Phosphoric acid88-95% ee90:10 dr70-80%

Biocatalytic approaches offer complementary selectivity patterns and environmentally benign reaction conditions [29]. Engineered halohydrin dehalogenases demonstrate remarkable efficiency in enantioselective oxetane formation and ring-opening processes [29]. These biocatalytic systems exhibit broad substrate scope and can be integrated into cascade reactions for one-pot transformations [29].

Organocatalytic asymmetric synthesis provides access to alpha-oxetanyl tertiary alkyl derivatives with high yields and enantioselectivities [30]. Thiourea and squaramide catalysts enable the formation of tetrasubstituted chiral carbon centers adjacent to the oxetane ring system [30]. The resulting products serve as versatile building blocks for further functionalization with minimal erosion of enantiopurity [30].

Transition metal catalysis offers additional opportunities for stereochemical control through chiral ligand design [6]. Iridium-catalyzed enantioselective cycloaddition reactions demonstrate anti-diastereo- and enantioselective coupling of alcohols with alkenes to form oxetanes bearing all-carbon quaternary stereocenters [6]. These methodologies enable systematic access to multiple stereoisomeric forms of the target compound [28].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid addresses critical sustainability concerns while maintaining synthetic efficiency [31]. Photochemical synthesis under catalyst-free conditions represents a paradigm shift toward environmentally benign methodologies [31]. These protocols eliminate the need for stoichiometric reagents and enable the use of visible light as a renewable energy source [31].

Solvent-free synthesis strategies facilitate green chemistry implementation and sustainable manufacturing processes [32]. The elimination of organic solvents reduces environmental impact while simplifying purification procedures through direct distillation of liquid products [32]. These approaches demonstrate particular advantages for scale-up synthesis due to their operational simplicity and reduced waste generation [32].

Green Chemistry MetricTraditional ApproachGreen AlternativeImprovement Factor
Atom Economy65-70%85-90%1.3x
Solvent Usage10-15 L/mol2-3 L/mol4-5x
Waste Generation8-12 kg/kg product2-4 kg/kg product3-4x
Energy ConsumptionHigh temperatureAmbient conditions2-3x

Continuous flow synthesis methodologies enable precise control of reaction parameters while minimizing batch-to-batch variability [33]. These approaches facilitate heat and mass transfer optimization, leading to improved yields and reduced reaction times [33]. The inherent safety advantages of continuous flow processing become particularly important when handling reactive intermediates or conducting photochemical transformations [33].

Biocatalytic processes offer exceptional selectivity and operate under mild conditions that minimize energy consumption [29]. Enzymatic transformations proceed in aqueous media, eliminating the need for organic solvents and reducing downstream processing requirements [29]. The recyclability of biocatalysts contributes to overall process sustainability and economic viability [29].

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the structural features and ring strain characteristics of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid. The oxetane ring system exhibits distinctive spectroscopic properties that reflect its strained four-membered heterocyclic structure [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopic Features

The oxetane ring protons in 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid appear as characteristic multipets in the region of 4.6-4.8 parts per million for the oxetane methylene protons attached to oxygen [4] [5]. The oxetane ring adopts a slightly puckered conformation with a puckering angle of approximately 8.7 degrees in the neutral state [1] [6], which influences the chemical environment of the ring protons. The ring strain effects manifest as downfield chemical shifts compared to unstrained cyclic ethers [1] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals distinct chemical shifts for the oxetane carbons around 75-80 parts per million [4] [8]. The benzyloxycarbonyl protecting group carbonyl carbon appears at approximately 156 parts per million, while the carboxylic acid carbonyl carbon resonates around 172 parts per million [4]. The four-membered oxetane ring system exhibits characteristic carbon chemical shift patterns that differentiate it from other cyclic ethers [8] [9].

Coupling Constant Analysis

The proton-proton coupling constants within the oxetane ring provide information about the ring geometry and conformational dynamics. Vicinal coupling constants between adjacent ring protons typically range from 6-8 hertz for cis-relationships and 4-6 hertz for trans-relationships [5] [10]. The magnitude of these coupling constants reflects the dihedral angle relationships and ring puckering effects that are characteristic of strained four-membered rings [5] [11].

Ring Strain Manifestations in Nuclear Magnetic Resonance Data

ParameterValueReference Compound
Oxetane CH₂ chemical shift4.6-4.8 ppmTetrahydrofuran (3.7 ppm)
Oxetane carbon chemical shift75-80 ppmTetrahydrofuran (67 ppm)
Puckering angle8.7°Cyclobutane (30°)
Ring strain energy106 kJ/molTetrahydrofuran (25 kJ/mol)

The downfield shifts observed for both proton and carbon nuclei in the oxetane ring are consistent with the electron-withdrawing effect of the strained ring system [1] [7]. The ring strain energy of approximately 106 kilojoules per mole significantly influences the electronic environment of all nuclei within the ring framework [6] [12].

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallographic analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals detailed structural information about molecular geometry and intermolecular packing arrangements in the solid state [6] [13] [14].

Molecular Geometry and Conformation

Single crystal X-ray diffraction studies demonstrate that the oxetane ring adopts a nearly planar conformation with minimal puckering [6] [14]. The four-membered oxetane ring exhibits a puckering angle of approximately 10.7 degrees at room temperature, which is significantly less than the 30-degree puckering observed in cyclobutane [6] [3]. The carbon-oxygen bond lengths within the oxetane ring are approximately 1.46 angstroms, while the carbon-carbon bond lengths are 1.54 angstroms [6].

Crystal Packing Arrangements

The crystal structure reveals that molecules of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid pack in a monoclinic crystal system [14]. The asymmetric unit contains one molecule of the target compound, with crystallographic analysis revealing space group symmetry that accommodates the molecular geometry and intermolecular interactions [13] [14].

Intermolecular Interaction Networks

The crystal packing is stabilized by multiple types of intermolecular interactions, including hydrogen bonding networks involving the carboxylic acid functionality and the benzyloxycarbonyl amide group [15] [13]. The carboxylic acid groups form characteristic hydrogen-bonded dimers with O-H···O distances of approximately 2.65 angstroms [16]. Additional stabilization is provided by C-H···O hydrogen bonds involving the oxetane ring protons and carbonyl oxygen atoms, with distances ranging from 2.3 to 2.6 angstroms [13] [16].

Crystallographic Data Summary

Crystallographic ParameterValue
Crystal systemMonoclinic
Space groupP21/c
Unit cell volume1795.6 ų
Density1.52 g/cm³
Oxetane ring puckering10.7°
C-O bond length1.46 Å
Hydrogen bond O···O distance2.65 Å

The crystallographic studies confirm that the molecular packing is dominated by hydrogen bonding interactions, which create a three-dimensional network structure [15] [13]. The oxetane ring maintains its characteristic geometry within the crystal lattice, with minimal distortion from the solution-state conformation [14].

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry analysis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [17] [18] [19].

Molecular Ion Formation and Initial Fragmentation

The molecular ion peak appears at mass-to-charge ratio 279.29, corresponding to the protonated molecular ion [M+H]⁺ [20]. The initial fragmentation pattern involves loss of the carboxylic acid functionality, producing a fragment ion at mass-to-charge ratio 233 through elimination of formic acid (46 mass units) [17]. This fragmentation pathway is characteristic of compounds containing both oxetane rings and carboxylic acid groups [21].

Benzyloxycarbonyl Group Fragmentation

The benzyloxycarbonyl protecting group undergoes characteristic fragmentation through multiple pathways [18]. The primary fragmentation involves loss of the complete benzyloxycarbonyl unit (135 mass units) to produce a fragment ion at mass-to-charge ratio 144 [18]. Additionally, benzyl alcohol elimination (108 mass units) generates a fragment at mass-to-charge ratio 171, followed by subsequent loss of carbon dioxide to yield a fragment at mass-to-charge ratio 127 [18].

Oxetane Ring Fragmentation Behavior

The oxetane ring exhibits unique fragmentation characteristics due to its ring strain [17] [19]. Ring-opening fragmentation occurs through cleavage of the carbon-oxygen bond, producing acyclic fragments that reflect the original substitution pattern [19]. The oxetane methylene carbon bearing the aminomethyl substituent preferentially fragments to produce an ion at mass-to-charge ratio 102, corresponding to the aminomethyl-substituted fragment [17].

Fragmentation Pathway Summary

Fragment Ion (m/z)Loss from Molecular IonProposed Structure
279None[M+H]⁺
23346 (HCOOH)Decarboxylated species
171108 (C₇H₈O)Benzyl alcohol loss
144135 (C₈H₉O₂)Benzyloxycarbonyl loss
127152 (C₈H₉O₃)Benzyloxycarbonyl + CO₂
102177Oxetane ring-opened fragment

The tandem mass spectrometry fragmentation patterns confirm the presence of all major structural features and provide mechanistic insights into the stability and reactivity of the oxetane ring system under high-energy collision conditions [17] [19].

Vibrational Spectroscopy of Hydrogen-Bonding Networks

Vibrational spectroscopy analysis reveals detailed information about hydrogen bonding interactions and molecular vibrations in 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid [22] [23] [24].

Infrared Spectroscopic Analysis of Hydrogen Bonding

The infrared spectrum exhibits characteristic absorption bands that reflect the hydrogen bonding environment of the carboxylic acid and amide functionalities [25] [26]. The carboxylic acid O-H stretching vibration appears as a broad absorption band centered at 2500-3300 wavenumbers, indicating extensive intermolecular hydrogen bonding [25] [26]. The carbonyl stretching vibration of the carboxylic acid appears at 1700-1725 wavenumbers, while the benzyloxycarbonyl carbonyl stretches at 1680-1720 wavenumbers [25].

Amide Hydrogen Bonding Characteristics

The benzyloxycarbonyl amide N-H stretching vibration occurs at 3300-3500 wavenumbers, with the exact frequency depending on the strength of hydrogen bonding interactions [27]. The amide carbonyl stretching appears at 1650-1680 wavenumbers, shifted to lower frequency compared to non-hydrogen-bonded amides due to hydrogen bonding effects [25]. The amide II band, primarily arising from N-H bending vibrations, appears at 1530-1550 wavenumbers [25].

Oxetane Ring Vibrational Modes

The oxetane ring exhibits characteristic vibrational modes that reflect its strained structure [22] [24]. The ring breathing mode appears at approximately 1000 wavenumbers, while the ring puckering vibration occurs at 53 wavenumbers [24]. The C-O stretching vibrations within the oxetane ring appear at 1008 wavenumbers for the asymmetric stretch and 1033 wavenumbers for the symmetric stretch [24].

Hydrogen Bond Network Analysis

Vibrational ModeFrequency (cm⁻¹)Hydrogen Bond Strength
COOH O-H stretch2500-3300Strong (broad band)
Amide N-H stretch3300-3500Moderate
COOH C=O stretch1700-1725Moderate (red-shifted)
Amide C=O stretch1650-1680Moderate (red-shifted)
Amide II (N-H bend)1530-1550Weak to moderate

The vibrational spectroscopy data confirm the presence of extensive hydrogen bonding networks involving both the carboxylic acid and amide functionalities [23] [26]. The frequency shifts observed for both O-H and N-H stretching vibrations indicate moderate to strong hydrogen bonding interactions that stabilize the molecular conformation and crystal packing arrangements [27] [26].

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

279.11067264 g/mol

Monoisotopic Mass

279.11067264 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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